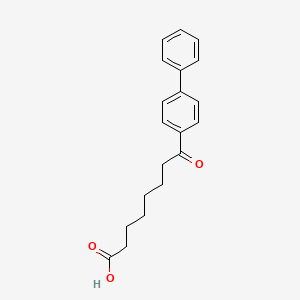

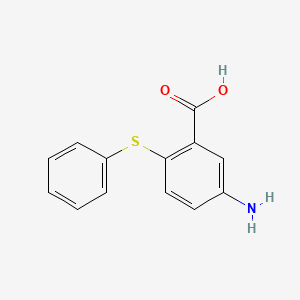

3-(Benzyloxy)butan-2-one

Overview

Description

3-(Benzyloxy)butan-2-one is a chemical compound that is of interest in various fields of organic chemistry due to its potential applications in synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and synthetic methods that could be relevant for the synthesis and analysis of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including nucleophilic substitution, deprotection, and oxidation. For example, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved through such a sequence starting from 2-chloro-1,1-dimethoxy ethane, with an overall yield of 50.4% . This suggests that a similar approach could potentially be applied to synthesize this compound, although the specific details and reagents would likely differ.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques such as NMR and HRMS . These methods provide detailed information about the molecular framework and the functional groups present in the compound. For instance, the structure of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene was confirmed using 1H NMR and HRMS . Such techniques would be essential for confirming the structure of this compound once synthesized.

Chemical Reactions Analysis

The reactivity of benzyloxy compounds can be influenced by the presence of protective groups and the specific functional groups attached to the benzene ring. For example, 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene can undergo reactions where the protective group is removed, allowing for the introduction of various functional groups . This indicates that this compound could also participate in a range of chemical reactions, depending on its functional group chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often influenced by their molecular structure. For instance, the presence of substituents on the benzene ring can affect the compound's solubility, melting point, and reactivity. The paper discussing the synthesis and stereochemistry of some new 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives provides insights into how the orientation of substituents can affect the compound's properties . Although not directly related to this compound, these findings highlight the importance of molecular structure in determining the physical and chemical properties of a compound.

Scientific Research Applications

Synthesis and Catalysis

One significant application of 3-(Benzyloxy)butan-2-one derivatives lies in the field of synthesis and catalysis. For instance, enantiopure β-aminoalcohols derived from tartaric acid, which include variants of this compound, have been utilized with Ru(II) or Ir(I) complexes as ligands in the hydrogen transfer reduction of various aryl alkyl ketones. This approach has achieved enantiomeric excesses (ee) of up to 80%, demonstrating the compound's potential in asymmetric synthesis processes (Aboulaala et al., 2005).

Organic Synthesis

This compound also plays a role in various organic synthesis methods. Its derivatives have been synthesized through processes such as nucleophilic substitution, deprotection, Grignard reaction, and oxidation, indicating its versatility in organic compound formation. For instance, the synthesis of 1-benzyloxy-but-3-en-2-one from 2-chloro-1,1-dimethoxy ethane demonstrates the utility of this compound in multi-step organic synthesis (Shen Liqun, 2011).

Biocatalytic Synthesis

In biocatalytic synthesis, enolate ions derived from this compound have been used as synthons for creating diverse compounds such as 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. This process is noteworthy for its environmental friendliness, as it uses lemon juice as a solvent and a catalyst, demonstrating the compound's role in green chemistry (Petronijević et al., 2017).

Polymerization Processes

Furthermore, this compound derivatives have been utilized in polymerization processes. For example, its use in the bulk ring-opening polymerization of racemic 3-methyl-1,4-dioxan-2-one to yield poly(ester-ether) for biomedical applications highlights its potential in material science and engineering (Lochee et al., 2010).

Mechanism of Action

Target of Action

It’s structurally related to benzyl ethers, a class of organic compounds known for their diverse biological activities .

Mode of Action

It’s known that benzylic compounds, such as benzyl ethers, are activated towards free radical attack due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)butan-2-one might interact with its targets through a similar mechanism.

Biochemical Pathways

Benzylic compounds are known to undergo various reactions, including sn1, sn2, and e1, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and to be bbb permeant, suggesting good bioavailability .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of free radicals could enhance its reactivity . Additionally, its solubility might affect its distribution and action within the body .

Safety and Hazards

properties

IUPAC Name |

3-phenylmethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNDILDCHVPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.